molecular formula C23H19N3O4S B4916128 5-acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile

5-acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B4916128
M. Wt: 433.5 g/mol
InChI Key: HTGASDVOYQYUHF-UHFFFAOYSA-N
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Description

5-acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclocondensation of appropriate starting materials under controlled conditions. For instance, the reaction of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like triethylamine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

5-acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitrophenyl and sulfanyl groups, along with the dihydropyridine core, makes it a versatile compound for various applications.

Properties

IUPAC Name

5-acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-14-21(15(2)27)22(17-6-4-3-5-7-17)19(12-24)23(25-14)31-13-20(28)16-8-10-18(11-9-16)26(29)30/h3-11,22,25H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGASDVOYQYUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C#N)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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